molecular formula C22H18O6 B12895883 3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione CAS No. 55506-38-2

3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione

Cat. No.: B12895883
CAS No.: 55506-38-2
M. Wt: 378.4 g/mol
InChI Key: FSDNMGONJIETOA-UHFFFAOYSA-N
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Description

3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione is a chemical compound with the molecular formula C22H18O6 It is a member of the furofuran family, characterized by a fused ring system containing oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-ethoxybenzaldehyde derivatives in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Catalyst: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are frequently employed.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,6-Bis(4-methoxyphenyl)furo[3,2-b]furan-2,5-dione: Similar in structure but with methoxy groups instead of ethoxy groups.

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Contains furan rings and a pyrrole core, differing in the heterocyclic system.

    Dibenzo[f,h]furo[2,3-b]quinoxaline: Features a quinoxaline core fused with furan rings.

Uniqueness

3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione is unique due to its specific ethoxy substituents, which can influence its reactivity and interactions with biological targets

Properties

CAS No.

55506-38-2

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

3,6-bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione

InChI

InChI=1S/C22H18O6/c1-3-25-15-9-5-13(6-10-15)17-19-20(28-21(17)23)18(22(24)27-19)14-7-11-16(12-8-14)26-4-2/h5-12H,3-4H2,1-2H3

InChI Key

FSDNMGONJIETOA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=C(C(=O)O3)C4=CC=C(C=C4)OCC)OC2=O

Origin of Product

United States

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